molecular formula C8H6FNO2S B3041914 2-Fluoro-4-(methylsulfonyl)benzonitrile CAS No. 411233-40-4

2-Fluoro-4-(methylsulfonyl)benzonitrile

Cat. No. B3041914
M. Wt: 199.2 g/mol
InChI Key: UHNSRUQBYCAURK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylsulfonyl)benzonitrile is a fluorinated organic compound that belongs to the class of benzonitrile derivatives. It has a molecular formula of C8H6FNO2S and an average mass of 199.202 Da .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(methylsulfonyl)benzonitrile can be found in various chemical databases . It is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis of Chemical Compounds

2-Fluoro-4-(methylsulfonyl)benzonitrile serves as a key component in the synthesis of various chemical compounds. For instance, it is used in the practical synthesis of 4-fluoro-2-(methylthio)benzylamine and corresponding sulfone and sulfonamide compounds. These substances have diverse applications in organic and medicinal chemistry due to their unique structural properties (Perlow et al., 2007).

Development of Pharmaceutical Agents

It also plays a role in the development of pharmaceutical agents. For example, it is involved in the synthesis of Androgen Receptor Antagonists like MDV3100, which have significant implications in the treatment of diseases like prostate cancer (Li Zhi-yu, 2012).

Solubility Studies

In addition to synthesis, this compound is studied for its solubility properties. Research has been conducted on the solubility of 1-Fluoro-4-(methylsulfonyl)benzene in various organic solvents, providing valuable information for its practical applications in chemical synthesis and formulation (Qian et al., 2014).

Fuel Cell Technology

There is research exploring its use in fuel cell technology. Specifically, its derivatives are utilized in synthesizing proton exchange membranes for fuel cells, indicating its potential in the field of renewable energy and sustainable technology (Sankir et al., 2007).

Photophysical Studies

Photophysical studies have been conducted on derivatives of 2-Fluoro-4-(methylsulfonyl)benzonitrile, examining the effects of fluoro substitution on the fluorescence and decay times of these compounds in various solvents. This research contributes to our understanding of fluorescence and internal conversion processes in these molecules (Druzhinin et al., 2001).

Agricultural Chemical Research

This compound is also instrumental in agricultural chemistry. For instance, fluorine substitution in certain compounds has shown significant changes in herbicidal properties, as demonstrated in studies on bentranil and Classic® analogues, highlighting its role in developing more effective and selective herbicides (Hamprecht et al., 2004).

Safety And Hazards

The safety data sheet (SDS) for a related compound, Benzonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and has acute oral and dermal toxicity . Precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-fluoro-4-methylsulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNSRUQBYCAURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280947
Record name 2-Fluoro-4-(methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(methylsulfonyl)benzonitrile

CAS RN

411233-40-4
Record name 2-Fluoro-4-(methylsulfonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=411233-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the product from Step D (662 mg, 2.06 mmol) in DMF (8 mL) was added zinc cyanide (951 mg, 8.1 mmol), and the reaction was then heated at 80° C. for 12 h. The reaction mixture was diluted with ethyl acetate and poured into brine. The organic phase was separated, and the aqueous phase was extracted with two portions of ethyl acetate. The combined organic layers were washed with brine and concentrated in vacuo. Purification by flash chromatography (50:50 hexanes/ethyl acetate) afforded the desired product.
Name
product
Quantity
662 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
951 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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